molecular formula C26H29N3O4 B12394959 (2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid

(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid

Cat. No.: B12394959
M. Wt: 447.5 g/mol
InChI Key: VLNHAQFIBARCQP-QFIPXVFZSA-N
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Description

(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzoyl group, a pyridine ring, and a propanoic acid moiety. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the benzoyl and pyridine intermediates, followed by their coupling through amide bond formation

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid: shares structural similarities with other benzoyl and pyridine-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid

InChI

InChI=1S/C26H29N3O4/c1-18-7-5-8-19(2)24(18)25(30)29-22(26(31)32)17-20-10-12-21(13-11-20)33-16-6-15-28-23-9-3-4-14-27-23/h3-5,7-14,22H,6,15-17H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)/t22-/m0/s1

InChI Key

VLNHAQFIBARCQP-QFIPXVFZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)N[C@@H](CC2=CC=C(C=C2)OCCCNC3=CC=CC=N3)C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC(CC2=CC=C(C=C2)OCCCNC3=CC=CC=N3)C(=O)O

Origin of Product

United States

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